5-Chloro-3-hydroxypicolinic acid
Overview
Description
5-Chloro-3-hydroxypicolinic acid is a derivative of picolinic acid, which belongs to the pyridine family This compound is characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 3-position on the pyridine ring It is a white to off-white crystalline solid that is soluble in water and various organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-hydroxypicolinic acid typically involves the chlorination of 3-hydroxypicolinic acid. One common method is the direct chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-hydroxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 5-chloro-3-aminopicolinic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 5-Chloro-3-pyridinecarboxylic acid.
Reduction: 5-Chloro-3-aminopicolinic acid.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-hydroxypicolinic acid has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydroxypicolinic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also chelate metal ions, affecting metal-dependent biological processes.
Comparison with Similar Compounds
3-Hydroxypicolinic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloropicolinic acid: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Picolinic acid: Lacks both the chlorine and hydroxyl groups, making it less versatile in chemical modifications.
Uniqueness: 5-Chloro-3-hydroxypicolinic acid is unique due to the presence of both the chlorine and hydroxyl groups, which confer distinct reactivity and binding properties. This dual functionality allows for a broader range of chemical transformations and biological interactions compared to its analogs.
Properties
IUPAC Name |
5-chloro-3-hydroxypyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-4(9)5(6(10)11)8-2-3/h1-2,9H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITICQDWLEYMJNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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